2-Amino-4-chlorothiazole hcl

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Amino-4-chlorothiazole hcl is a chemical compound used as a starting reagent in the synthesis of various biologically active thiazole derivatives . It is not intended for human or veterinary use and is typically used for research purposes.

Synthesis Analysis

2-Aminothiazoles, including this compound, are significant organic medicinal compounds utilized as starting materials for the synthesis of diverse heterocyclic analogues . These compounds have promising therapeutic roles as antibacterial, antifungal, anti-HIV, antioxidant, antitumor, anthelmintic, anti-inflammatory, and analgesic agents .Molecular Structure Analysis

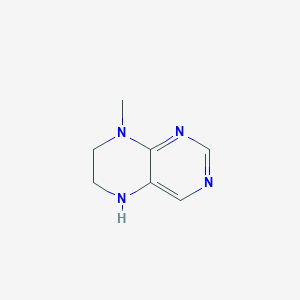

The molecular formula of this compound is C3H4Cl2N2S. It is a white to yellow solid at room temperature .Physical and Chemical Properties Analysis

This compound is a white to yellow solid with a molecular weight of 171.05 . It should be stored at temperatures between 2-8°C .Scientific Research Applications

Corrosion Inhibition

2-Amino-4-chlorothiazole HCl and its derivatives are extensively researched for their corrosion inhibition properties. Studies have shown that these compounds are effective in protecting metals such as mild steel in acidic environments by forming a barrier film on the metal surface. For instance, 2-amino-4-methyl-thiazole (a related compound) was found to significantly enhance the corrosion resistance of mild steel in HCl solution through adsorption, acting as a corrosion inhibitor (Yüce et al., 2014). Similarly, benzothiazole derivatives have demonstrated high corrosion inhibition efficiency for carbon steel in acidic solutions, suggesting the potential of this compound in similar applications (Hu et al., 2016).

Biological Activity Evaluation

The biological activity of benzothiazole derivatives, including this compound, has been evaluated with promising results. For example, studies on the synthesis and characterization of azo derivatives from 2-amino benzothiazole have indicated potential antibacterial activities (Ahmed et al., 2018). These findings suggest the scope of this compound in the development of novel antimicrobial agents.

Antitumor Properties

Novel antitumor properties have been discovered for 2-(4-aminophenyl)benzothiazoles, which may extend to this compound derivatives. These compounds have shown selective and potent antitumor activities in both in vitro and in vivo models, especially against breast cancer cell lines. The mechanism involves induction and biotransformation by cytochrome P450 1A1, highlighting the therapeutic potential of these compounds (Bradshaw et al., 2002).

Fluorescent Probes for Cysteine Detection

A novel application of benzothiazole-based compounds is their use as fluorescent probes for the detection of cysteine, which has important implications in biological and medical research. A study demonstrated the development of a benzothiazole-based probe that shows high selectivity and sensitivity for cysteine over other amino acids, facilitating its use in living cells and on test paper for convenient cysteine detection (Yu et al., 2018).

Safety and Hazards

The safety data sheet for 2-Amino-4-chlorothiazole indicates that it should be handled with care to avoid dust formation and inhalation of mist, gas, or vapors . Contact with skin and eyes should be avoided, and chemical impermeable gloves should be worn during handling . In case of accidental release, all sources of ignition should be removed, and the area should be adequately ventilated .

Future Directions

2-Aminothiazole derivatives, including 2-Amino-4-chlorothiazole hcl, have been the subject of ongoing research due to their wide range of biological activities . Future research may focus on the development of new synthetic methodologies for azo dye derivatives, including those incorporating the 2-aminothiazole scaffold .

Mechanism of Action

Target of Action

It’s known that 2-aminothiazole derivatives, which 2-amino-4-chlorothiazole hcl is a part of, have shown potent and selective inhibitory activity against a wide range of human cancerous cell lines .

Mode of Action

2-aminothiazole derivatives have been found to exhibit their effects through various mechanisms depending on the specific derivative and the target it interacts with .

Biochemical Pathways

2-aminothiazole derivatives have been associated with a broad range of biological activities, suggesting that they may interact with multiple biochemical pathways .

Result of Action

2-aminothiazole derivatives have been found to exhibit a range of biological activities, including anticancer, antiviral, antimicrobial, anticonvulsant, antidiabetic, antihypertensive, antileishmanial, and anti-inflammatory activities .

Biochemical Analysis

Cellular Effects

The cellular effects of 2-Amino-4-chlorothiazole hydrochloride are primarily observed in its potential anticancer activity. Different 2-aminothiazole analogs, including 2-Amino-4-chlorothiazole hydrochloride, have exhibited potent and selective nanomolar inhibitory activity against a wide range of human cancerous cell lines such as breast, leukemia, lung, colon, CNS, melanoma, ovarian, renal, and prostate .

Molecular Mechanism

It is known that 2-aminothiazole derivatives can exhibit their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Properties

IUPAC Name |

4-chloro-1,3-thiazol-2-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3ClN2S.ClH/c4-2-1-7-3(5)6-2;/h1H,(H2,5,6);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMRJJJQZRAGGJP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(S1)N)Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4Cl2N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.05 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2Z)-N-acetyl-2-[(4-fluorophenyl)imino]-8-methoxy-2H-chromene-3-carboxamide](/img/structure/B2635448.png)

![2-amino-3-({(E)-[2-(4-chlorophenoxy)phenyl]methylidene}amino)-6-(trifluoromethyl)-4(3H)-pyrimidinone](/img/structure/B2635451.png)

![3-(4-methoxyphenyl)-7-(o-tolyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B2635457.png)

![2-(2-bromophenoxy)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B2635458.png)

![2-(3-((4-Methoxyphenyl)sulfonyl)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2635464.png)